5-Phenyl-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride

Overview

Description

5-Phenyl-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The compound is characterized by the presence of a phenyl group attached to the pyrrolidine ring, which enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the pyrrolidine ring in the presence of a Lewis acid catalyst.

Esterification: The carboxylic acid group on the pyrrolidine ring is esterified using ethanol and a suitable acid catalyst, such as sulfuric acid, to form the ethyl ester.

Formation of the Hydrochloride Salt: The final step involves the reaction of the ethyl ester with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the phenyl group or the pyrrolidine ring is oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to reduce the ester group to an alcohol or to reduce any oxidized derivatives back to the original compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.

Major Products

Oxidation: Oxidized derivatives such as phenyl-pyrrolidine-3-carboxylic acid.

Reduction: Reduced derivatives such as 5-Phenyl-pyrrolidine-3-carboxylic acid ethyl alcohol.

Substitution: Substituted derivatives with various functional groups replacing the phenyl or ester groups.

Scientific Research Applications

5-Phenyl-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceutical drugs.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Phenyl-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group enhances the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2,5-dione: A similar compound with a pyrrolidine ring and two carbonyl groups.

Prolinol: A pyrrolidine derivative with a hydroxyl group.

Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.

Uniqueness

5-Phenyl-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride is unique due to the presence of the phenyl group, which enhances its chemical reactivity and potential biological activity. The combination of the pyrrolidine ring and the ethyl ester group also contributes to its distinct chemical properties and applications.

Biological Activity

5-Phenyl-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies, data tables, and detailed research findings.

Chemical Structure and Properties

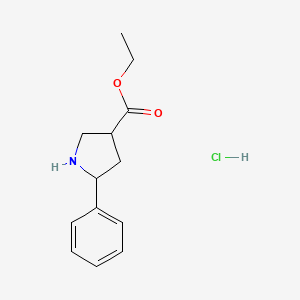

The compound has the following chemical structure:

- Linear Formula : C₁₃H₁₈ClNO₂

- CAS Number : 2097068-63-6

Its structure consists of a pyrrolidine ring substituted with a phenyl group and an ethyl ester functional group, which may influence its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, several 5-oxopyrrolidine derivatives were tested against A549 lung adenocarcinoma cells. The results indicated that some derivatives significantly reduced cell viability, suggesting potent anticancer activity:

| Compound | Viability (%) | Significance (p-value) |

|---|---|---|

| Compound 1 | 63.4 | < 0.05 |

| Compound 2 | 21.2 | < 0.001 |

| Compound 3 | 76.6 | < 0.024 |

The introduction of specific substituents on the phenyl ring was found to enhance anticancer activity, with certain compounds showing comparable effects to established chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various multidrug-resistant pathogens. The screening involved Gram-positive and Gram-negative bacteria using the broth microdilution method. Notably, the compound exhibited selective activity against resistant strains of Staphylococcus aureus:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | < 64 | Active against resistant strains |

| Klebsiella pneumoniae | > 64 | No significant activity |

| Pseudomonas aeruginosa | > 64 | No significant activity |

The results indicated that while some derivatives showed promising antimicrobial properties, they were less effective against Gram-negative pathogens .

Study on Anticancer Activity

A study published in MDPI characterized the anticancer activity of various pyrrolidine derivatives, including those derived from this compound. The study utilized A549 cell lines and compared the viability post-treatment with standard chemotherapeutic agents. The findings highlighted that certain substitutions on the pyrrolidine ring significantly enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Study on Antimicrobial Resistance

In another investigation focusing on antimicrobial resistance, researchers explored the effectiveness of pyrrolidine derivatives against clinically relevant strains of bacteria. The study emphasized the importance of modifying chemical structures to improve efficacy against resistant pathogens, showcasing how specific modifications could lead to enhanced antibacterial properties .

Properties

IUPAC Name |

ethyl 5-phenylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-2-16-13(15)11-8-12(14-9-11)10-6-4-3-5-7-10;/h3-7,11-12,14H,2,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNQKJOCJLIOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(NC1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097068-63-6 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 5-phenyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097068-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.